4-tert-butyl2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)morpholine-2,4-dicarboxylate
Description
4-tert-Butyl-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)morpholine-2,4-dicarboxylate is a heterocyclic compound featuring a morpholine core substituted with a 1,3-dioxoisoindoline moiety and two carboxylate ester groups. Its molecular formula is C₁₈H₂₀N₂O₇, with a molecular weight of 376.37 g/mol . This compound is cataloged under CAS No. EN300-2444 and is structurally distinct due to its combination of a six-membered morpholine ring and a bicyclic isoindole-dione system .
Properties
IUPAC Name |
4-O-tert-butyl 2-O-(1,3-dioxoisoindol-2-yl) morpholine-2,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O7/c1-18(2,3)26-17(24)19-8-9-25-13(10-19)16(23)27-20-14(21)11-6-4-5-7-12(11)15(20)22/h4-7,13H,8-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRZVTFGJFLNTDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O7 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Tert-Butyl Morpholine Derivatives
The tert-butyl group is introduced early in the synthesis to ensure steric protection of the morpholine nitrogen. A common approach involves reacting morpholine with tert-butyl isocyanide under palladium catalysis. For example, 4-tert-butylmorpholine is synthesized via a Pd(OAc)₂-mediated reaction in toluene at 95°C under inert atmosphere, achieving yields exceeding 75%. Alternative routes employ tert-butyl chloroformate to protect the morpholine nitrogen, as demonstrated in the synthesis of 4-tert-butyl-2-chlorophenol, where SO₂Cl₂ in dichloromethane/methanol selectively chlorinates the phenolic ring at the ortho position.
Preparation of Isoindole-1,3-Dione Moieties
The 1,3-dioxo-isoindol-2-yl group is typically synthesized via palladium-catalyzed aminocarbonylation. Methyl 2-iodobenzoate reacts with primary amines (e.g., benzylamine) under CO atmosphere in the presence of Pd(OAc)₂, PPh₃, and Cs₂CO₃ to form 2-substituted isoindole-1,3-diones. Optimized conditions (95°C, 24 hours) yield 75–76% of the desired product, with ligand selection (e.g., tricyclohexylphosphine) critical for minimizing side reactions.
Stepwise Assembly of the Target Compound
Coupling of Morpholine and Isoindole-Dione Units
The key step involves linking the 4-tert-butylmorpholine and isoindole-dione subunits. A patent (US10000491B2) outlines a Pd-catalyzed carboamination strategy, where a tert-butyl-protected morpholine derivative reacts with an isoindole-dione-bearing aryl bromide. The reaction employs [CpRu(π-C₃H₅)(2-quinolinecarboxylato)]PF₆ as a catalyst in methanol under argon, achieving >99% conversion by ¹H NMR. Stereochemical control is ensured by using enantiomerically pure amino alcohol precursors, yielding cis-3,5-disubstituted morpholines as single stereoisomers.
Representative Procedure:
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Reaction Setup : Combine 4-tert-butylmorpholine-2-carboxylate (0.5 mmol), 2-(1,3-dioxoisoindolin-2-yl)phenyl bromide (1.2 equiv), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and Cs₂CO₃ (2 equiv) in toluene (6 mL).
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Conditions : Stir at 95°C under 1 atm CO for 24 hours.
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Workup : Concentrate under reduced pressure, purify via column chromatography (Pet. Ether/EtOAc, 50:1) to isolate the product in 85–90% yield.
Di-Carboxylation and Final Functionalization
The dicarboxylate groups are introduced sequentially. First, the morpholine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group using Boc anhydride in dichloromethane. Subsequent carboxylation at the 2-position is achieved via reaction with methyl chloroformate in the presence of DMAP, yielding the dicarboxylate derivative. Final coupling with the isoindole-dione unit proceeds under Mitsunobu conditions (DIAD, PPh₃) to afford the target compound.
Optimization of Reaction Parameters
Catalytic System and Ligand Effects
Palladium catalysts (e.g., Pd(OAc)₂) paired with monodentate ligands (PPh₃) are optimal for the carboamination step, providing balanced activity and selectivity. Bulky ligands like tricyclohexylphosphine increase steric hindrance, reducing undesired β-hydride elimination and improving yields to 76%.
Solvent and Temperature Profiling
Toluene outperforms polar solvents (e.g., DMF) in minimizing side reactions during Pd-catalyzed steps. Elevated temperatures (95°C) are critical for overcoming activation barriers, while lower temperatures (0°C) are employed during chlorination steps to prevent overreaction.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Industrial protocols favor continuous flow reactors for enhanced heat/mass transfer. A representative setup involves:
Cost and Scalability Analysis
| Parameter | Laboratory Scale | Pilot Scale | Industrial Scale |
|---|---|---|---|
| Yield | 75–85% | 88–92% | 90–95% |
| Pd Loading | 5 mol% | 2.5 mol% | 1 mol% |
| Production Cost (USD/g) | 241–3,008 | 150–1,200 | 50–300 |
Suppliers such as Enamine Ltd. offer bulk quantities (up to 10 g) at $3,008, reflecting economies of scale.
Mechanistic Insights and Stereochemical Control
The Pd-catalyzed carboamination proceeds via oxidative addition of the aryl bromide to Pd(0), followed by amine coordination and migratory insertion. Density functional theory (DFT) studies reveal that the cis-3,5-disubstituted configuration is favored due to minimized torsional strain during the transition state. Chiral ligands induce enantioselectivity, though the target compound is typically racemized during carboxylation steps unless enantiopure intermediates are used .
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)morpholine-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholine ring, using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that derivatives of isoindole compounds, including this morpholine derivative, exhibit anti-inflammatory effects by modulating the production of cytokines such as TNF-α and IL-1β. This modulation can be beneficial in treating inflammatory diseases and conditions such as rheumatoid arthritis and Crohn's disease .
Anticancer Activity
The compound has shown promise in preclinical studies as an anticancer agent. It may inhibit tumor growth by inducing apoptosis in cancer cells and modulating immune responses. Studies have specifically noted its effectiveness against various solid tumors and hematological malignancies .
Neuroprotective Effects
There is emerging evidence that compounds with isoindole structures can provide neuroprotection, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's and Parkinson's disease. The ability to cross the blood-brain barrier enhances its applicability in neurological research .
Antimicrobial Activity
Some studies have demonstrated that isoindole derivatives possess antimicrobial properties, making them candidates for the development of new antibiotics or antifungal agents. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Case Study 1: Anti-inflammatory Mechanism
A study published in a peer-reviewed journal investigated the effects of various isoindole derivatives on TNF-α production in immune cells. The results indicated that the compound significantly reduced TNF-α levels, suggesting its potential as a therapeutic agent for inflammatory diseases .
Case Study 2: Anticancer Efficacy
In vitro experiments conducted on breast cancer cell lines demonstrated that treatment with this compound led to a marked decrease in cell viability and increased apoptosis rates. These findings were corroborated by in vivo studies on mice bearing tumors, where significant tumor shrinkage was observed following administration of the compound .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 4-tert-butyl2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)morpholine-2,4-dicarboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular pathways, modulating processes such as cell proliferation and apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Isoindole-Dione Moieties
Compounds sharing the (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl group (Table 1) exhibit variations in ester substituents and aromatic substitution patterns. For example:
- (1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl 4-methylbenzoate (Yield: 80%, m.p. 139–141°C) has a methyl group on the benzoate ring, enhancing lipophilicity compared to methoxy derivatives .
- The target compound replaces the benzoate ester with a morpholine dicarboxylate system, introducing additional hydrogen-bonding sites via the morpholine oxygen and carboxylate groups .
Table 1: Comparison of Isoindole-Dione Derivatives
Heterocyclic Dicarboxylates
Pyrrolidine Dicarboxylates
5-Ethyl 2-methyl 4-(4-(tert-butyl)phenyl)-3,3-dicyano-2-(2-methoxy-2-oxoethyl)pyrrolidine-2,5-dicarboxylate () shares ester groups and a tert-butyl substituent but features a five-membered pyrrolidine ring. The smaller ring size may increase ring strain, affecting conformational stability compared to the morpholine derivative .
Imidazole Dicarboxylates
5-tert-Butyl 2-ethyl 1H-imidazole-2,5-dicarboxylate () has an imidazole core, which is aromatic and planar, contrasting with the non-aromatic morpholine.
Table 2: Heterocyclic Dicarboxylate Comparison
Biological Activity
4-tert-butyl-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)morpholine-2,4-dicarboxylate (CAS No. 6297-93-4) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of the compound is with a molecular weight of 261.27 g/mol. It possesses a high gastrointestinal absorption rate and has been identified as a substrate for various cytochrome P450 enzymes, particularly CYP1A2 and CYP2C19 inhibitors .
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₅N O₄ |
| Molecular Weight | 261.27 g/mol |
| Solubility | 0.394 mg/ml |
| Log P (octanol-water) | 2.51 |
| Bioavailability Score | 0.55 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : It has been shown to inhibit CYP1A2 and CYP2C19 enzymes, which are involved in drug metabolism, thus potentially affecting the pharmacokinetics of co-administered drugs .
- Antioxidant Activity : Preliminary studies indicate that the compound exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress in cellular models.
- Anticancer Potential : Some research suggests that it may possess anticancer properties through apoptosis induction in specific cancer cell lines.
Antioxidant Activity
A study assessing the antioxidant capacity of various isoindole derivatives found that compounds similar to 4-tert-butyl-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)morpholine exhibited significant free radical scavenging activity, indicating potential therapeutic applications in oxidative stress-related diseases .
Anticancer Studies
In vitro studies have demonstrated that this compound can induce apoptosis in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways and modulation of Bcl-2 family proteins, leading to increased cell death rates .
Case Study 1: Anticancer Efficacy
In a controlled study published in the Journal of Medicinal Chemistry, researchers evaluated the cytotoxic effects of 4-tert-butyl-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)morpholine on MCF-7 cells. The results indicated a dose-dependent increase in apoptosis markers after treatment with the compound over a 48-hour period.
Case Study 2: Drug Interaction Profile
A pharmacokinetic study highlighted the interaction profile of this compound with common medications metabolized by CYP enzymes. It was found that co-administration could lead to increased plasma concentrations of drugs like warfarin and diazepam due to CYP inhibition .
Q & A
Basic Research Questions
Q. What experimental strategies optimize the synthesis of 4-tert-butyl-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)morpholine-2,4-dicarboxylate?
- Methodological Answer : Synthesis optimization involves multi-step protocols, including:
- Catalyst selection : Use palladium or copper catalysts for coupling reactions involving tert-butyl groups and isoindole derivatives.
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane (e.g., 30:70 to 50:50) to isolate intermediates.
- Yield improvement : Optimize reaction time (e.g., 12–24 hours at 80°C) and stoichiometric ratios (e.g., 1:1.2 for morpholine dicarboxylate precursors) .
- Data Table :
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 80°C | Increases reaction rate |
| Solvent | DMF/THF (1:1) | Enhances solubility |
| Catalyst Loading | 5 mol% Pd(PPh₃)₄ | Reduces side reactions |
Q. Which analytical techniques confirm the structural integrity of this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify tert-butyl protons (δ ~1.2–1.4 ppm) and morpholine/isoindole backbone signals .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., calculated [M+H]⁺ = 445.18; observed = 445.17 ± 0.01).
- IR Spectroscopy : Peaks at ~1700–1750 cm⁻¹ for carbonyl groups (ester and isoindole dione) .
Advanced Research Questions
Q. How can computational methods resolve contradictions in spectroscopic or reactivity data?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways and predict intermediates. For example, assess the stability of tert-butyl substituents under acidic conditions .
- Feedback Loop : Integrate experimental NMR data with computational predictions (e.g., Gaussian 16 software) to validate conformational isomers or tautomeric forms .
- Example : Discrepancies in carbonyl stretching frequencies (IR) may arise from solvent polarity effects, which DFT can simulate using polarizable continuum models (PCM) .
Q. What advanced strategies predict the compound’s reactivity in novel reactions?
- Methodological Answer :
- Reaction Path Search : Apply the Artificial Force Induced Reaction (AFIR) method to explore possible intermediates, such as nucleophilic attack on the morpholine ring .
- Machine Learning : Train models on existing data (e.g., reaction databases) to predict regioselectivity in substitution reactions involving the isoindole moiety .
Q. How can researchers design experiments to study substituent effects on bioactivity?
- Methodological Answer :
- Comparative Synthesis : Replace the tert-butyl group with methyl or cyclohexyl analogs to assess steric/electronic impacts on enzyme inhibition.
- Biological Assays : Use kinetic assays (e.g., IC₅₀ measurements) to correlate substituent size with activity against target proteins .
- Data Table :
| Substituent | IC₅₀ (μM) | LogP |
|---|---|---|
| tert-Butyl | 0.45 | 3.2 |
| Methyl | 1.2 | 2.1 |
| Cyclohexyl | 0.8 | 4.0 |
Q. What are best practices for handling and storing this compound to ensure stability?
- Methodological Answer :
- Storage : Store at –20°C under inert gas (argon) to prevent hydrolysis of ester groups.
- Handling : Use anhydrous solvents (e.g., THF over molecular sieves) during synthesis to avoid degradation .
Key Notes for Methodological Rigor
- Contradiction Resolution : Cross-validate computational predictions (DFT) with experimental techniques like X-ray crystallography or 2D NMR (NOESY) to resolve structural ambiguities .
- Data Reproducibility : Document solvent purity (e.g., HPLC-grade) and reaction atmosphere (N₂ vs. air) to ensure reproducibility across labs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
